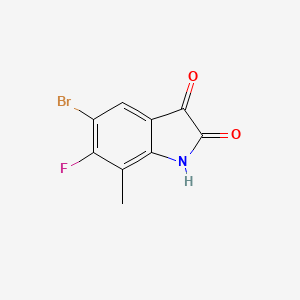
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a boronic acid functional group attached to a 1,1-dimethyl-1,3-dihydroisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters .
Scientific Research Applications
Chemistry: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs, which may have unique properties such as enhanced cell permeability or specific targeting of biological molecules .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in chemical synthesis . In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Similar structure but with a different substitution pattern on the benzofuran ring.
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another boronic acid derivative with a different functional group arrangement.
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
(1,1-dimethyl-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)9-4-3-8(11(12)13)5-7(9)6-14-10/h3-5,12-13H,6H2,1-2H3 |
InChI Key |
LUIRSXWVBZLKTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(OC2)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


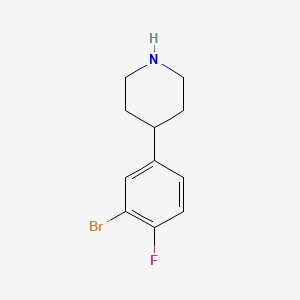
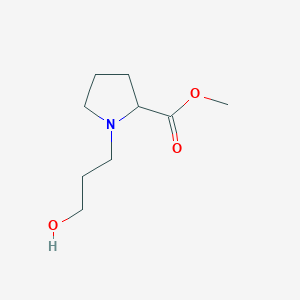
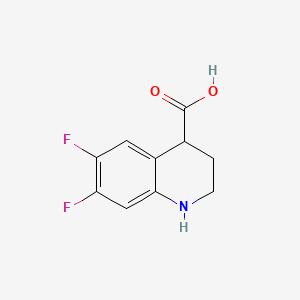
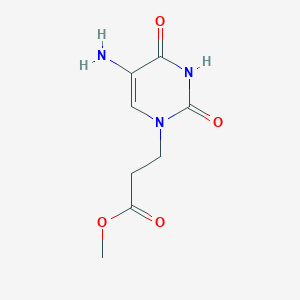
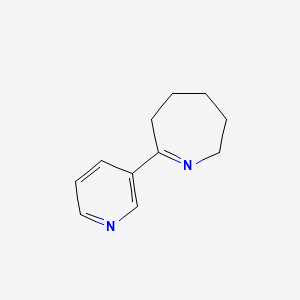

![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
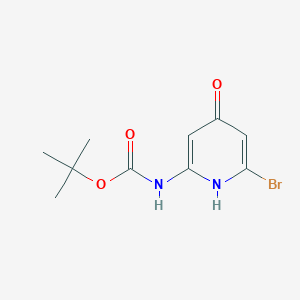
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)
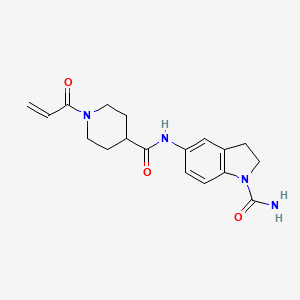
![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
